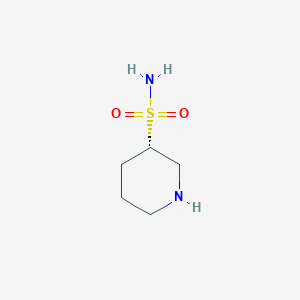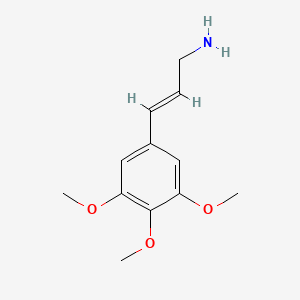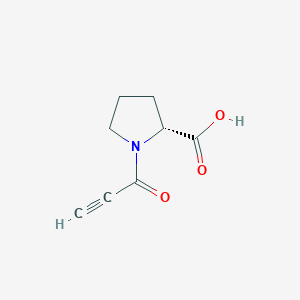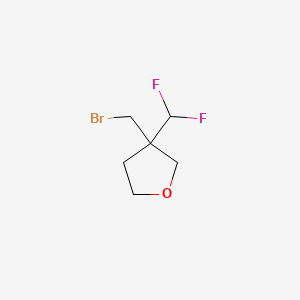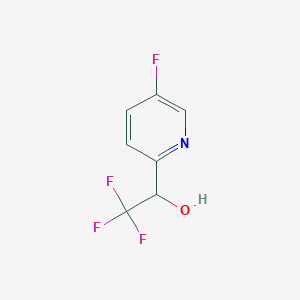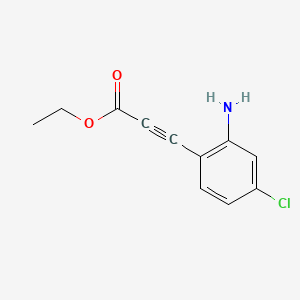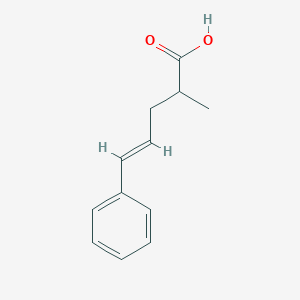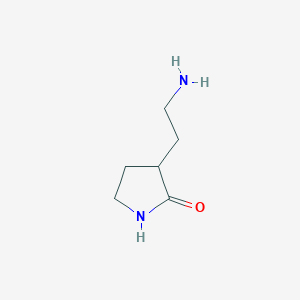
3-(2-Aminoethyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-aminoethyl)pyrrolidin-2-one is a heterocyclic organic compound that features a pyrrolidinone ring with an aminoethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for pyrrolidin-2-ones often involve the amination and cyclization of functionalized acyclic substrates, oxidation of pyrrolidine derivatives, or ring expansion of β-lactams or cyclopropylamides .
化学反応の分析
Types of Reactions
3-(2-aminoethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized forms.
Reduction: Formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols .
科学的研究の応用
3-(2-aminoethyl)pyrrolidin-2-one has several scientific research applications:
作用機序
The mechanism of action of 3-(2-aminoethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Pyrrolidin-2-one: A closely related compound with similar structural features.
Pyrrolidin-2,5-dione: Another derivative with distinct biological activities.
Prolinol: A related compound with applications in medicinal chemistry.
Uniqueness
3-(2-aminoethyl)pyrrolidin-2-one is unique due to its specific aminoethyl substituent, which imparts distinct chemical and biological properties. This differentiates it from other pyrrolidinone derivatives and makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C6H12N2O |
|---|---|
分子量 |
128.17 g/mol |
IUPAC名 |
3-(2-aminoethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C6H12N2O/c7-3-1-5-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9) |
InChIキー |
JJIXTXRUMSOQKZ-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=O)C1CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]sulfanyl}acetic acid](/img/structure/B13547979.png)
![[(2-Methyl-1,3-thiazol-4-yl)methyl][(5-phenylthiophen-2-yl)methyl]amine dihydrochloride](/img/structure/B13547982.png)

![1-[(3-Bromo-4-methylphenyl)methyl]piperazine](/img/structure/B13547993.png)
